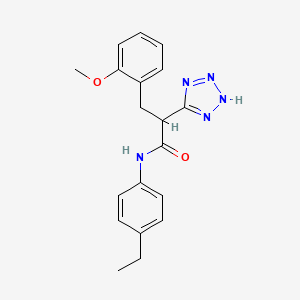
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O2. The compound features an ethyl group attached to a phenyl ring and a methoxy group on another phenyl ring, along with a tetrazole moiety that is known for its biological activity.
1. Antitumor Activity
Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. The presence of the tetrazole moiety in this compound may enhance its interaction with cancer cell receptors. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 7.8 |
| N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | MCF-7 | TBD |
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in experimental models. Studies suggest that it may inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. This could be particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Effects
Preliminary data suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The tetrazole ring can interact with various receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth and inflammation.
Case Studies
Several studies have investigated the effects of similar compounds on biological systems:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of tetrazole exhibited significant cytotoxicity against different cancer cell lines. The study highlighted the importance of substituents on the phenyl rings for enhancing activity.
- Neuroprotective Study : Research published in Neuroscience Letters demonstrated that a related compound reduced neuronal apoptosis in models of oxidative stress by modulating mitochondrial pathways.
特性
IUPAC Name |
N-(4-ethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-13-8-10-15(11-9-13)20-19(25)16(18-21-23-24-22-18)12-14-6-4-5-7-17(14)26-2/h4-11,16H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPYPHBSZNPMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














